7-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(pyridin-3-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one
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Overview
Description
“7-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(pyridin-3-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one” is a complex organic compound that features a unique combination of benzodioxole, pyridine, and imidazopyridine moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic synthesis techniques. The key steps may include:
Formation of the benzodioxole moiety: This can be achieved through the methoxylation of a catechol derivative.
Construction of the imidazopyridine core: This may involve cyclization reactions starting from appropriate pyridine and imidazole precursors.
Coupling reactions: The final steps often involve coupling the benzodioxole and pyridine moieties to the imidazopyridine core under specific conditions, such as using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of such complex molecules often requires optimization of reaction conditions to maximize yield and purity. This may involve:
High-throughput screening: of reaction conditions.
Use of automated synthesis equipment: .
Purification techniques: such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions could target the pyridine or imidazopyridine rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or platinum catalysts for coupling reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
Scientific Research Applications
This compound may have various applications in scientific research, including:
Medicinal chemistry: Potential use as a lead compound for drug development.
Biological studies: Investigating its effects on biological systems, such as enzyme inhibition or receptor binding.
Material science: Exploring its properties for use in organic electronics or as a building block for more complex materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Potential mechanisms include:
Enzyme inhibition: Binding to the active site of an enzyme and preventing its activity.
Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA intercalation: Inserting between DNA base pairs and affecting replication or transcription.
Comparison with Similar Compounds
Similar Compounds
7-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(pyridin-3-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one: can be compared with other compounds that have similar structural features, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which may confer unique biological properties and make it a valuable candidate for further research.
Properties
Molecular Formula |
C20H18N4O5 |
---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
7-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-3-pyridin-3-yl-6,7-dihydro-4H-imidazo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C20H18N4O5/c1-26-17-13(6-14-18(19(17)27-2)29-10-28-14)12-7-15(25)23-20-16(12)22-9-24(20)11-4-3-5-21-8-11/h3-6,8-9,12H,7,10H2,1-2H3,(H,23,25) |
InChI Key |
XASRUJUXUJAJBP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1C3CC(=O)NC4=C3N=CN4C5=CN=CC=C5)OCO2)OC |
Origin of Product |
United States |
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